2,2'-Bi-1,3,2-benzodithiaborole
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Overview
Description
2,2’-Bi-1,3,2-benzodithiaborole is an organoboron compound known for its unique structure and properties It consists of two benzodithiaborole units linked through a boron-boron bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi-1,3,2-benzodithiaborole typically involves the reaction of catechol with boron tribromide in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of boron compounds. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for 2,2’-Bi-1,3,2-benzodithiaborole are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bi-1,3,2-benzodithiaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can yield boron-hydride derivatives.
Substitution: The boron atoms in the compound can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine are employed for substitution reactions.
Major Products:
Oxidation: Boronic acids and borate esters.
Reduction: Boron-hydride derivatives.
Substitution: Halogenated benzodithiaborole compounds.
Scientific Research Applications
2,2’-Bi-1,3,2-benzodithiaborole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s boron atoms can form stable complexes with biomolecules, making it useful in bioconjugation and drug delivery systems.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is employed in the development of advanced materials, such as boron-containing polymers and catalysts
Mechanism of Action
The mechanism of action of 2,2’-Bi-1,3,2-benzodithiaborole involves its ability to form stable complexes with various molecular targets. The boron atoms in the compound can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters or amides. These interactions can modulate the activity of enzymes or other proteins, thereby influencing biological pathways .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: A bicyclic molecule with a benzene ring fused to a thiadiazole ring.
Bis(catecholato)diboron: Another organoboron compound with similar reactivity but different structural features.
Uniqueness: 2,2’-Bi-1,3,2-benzodithiaborole is unique due to its dual boron centers and the ability to form stable complexes with a wide range of nucleophiles. This makes it particularly valuable in applications requiring strong and selective interactions with biomolecules or other organic compounds .
Properties
CAS No. |
78336-55-7 |
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Molecular Formula |
C12H8B2S4 |
Molecular Weight |
302.1 g/mol |
IUPAC Name |
2-(1,3,2-benzodithiaborol-2-yl)-1,3,2-benzodithiaborole |
InChI |
InChI=1S/C12H8B2S4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H |
InChI Key |
BXXMVURPUJADOO-UHFFFAOYSA-N |
Canonical SMILES |
B1(SC2=CC=CC=C2S1)B3SC4=CC=CC=C4S3 |
Origin of Product |
United States |
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